molecular formula C9H18O3Si3 B147133 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 134733-45-2

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No. B147133
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a special vinyl methyl siloxane . It is a substance in liquid form .


Synthesis Analysis

This compound is mainly used for the preparation of vinyl silicone rubbers and vinyl silicone oils . It can be synthesized in a one-step manner using initiated chemical vapor deposition (iCVD) . The composition of the film can be precisely adjusted by controlling the flow rates of the input monomers in the vapor-phase deposition process .


Molecular Structure Analysis

The molecular formula of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is C9H18O3Si3 . It has a molecular weight of 258.49392 g/mol . The molecule contains a total of 33 bonds, including 15 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 six-membered ring .


Chemical Reactions Analysis

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can undergo ring-opening polymerization of cyclosiloxanes . It is used in the copolymerization process to generate polymer films .


Physical And Chemical Properties Analysis

The compound is a colorless or yellowish transparent liquid . It has a melting point of less than 0°C, a boiling point of 80°C at 20mm, and a density of 0.967 g/cm^3 . The refractive index is 1.448 . It has a flash point of more than 65°C .

Scientific Research Applications

Amphiphilic Compound Synthesis

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3) has been used as a hydrophobic substrate in the synthesis of compounds with amphiphilic character. This is achieved through thiol-ene addition of carboxyl groups, rendering the compounds capable of self-assembling in solution. Such compounds exhibit interesting behaviors like liquid state under normal temperature conditions and potential use as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).

Insulating Layers for Electronics

Poly(1,3,5-trimethyl-1,3,5-trivinyl cyclotrisiloxane) (pV3D3), synthesized using initiated chemical vapour deposition (iCVD), serves as an efficient polymeric insulating layer in electronics. It exhibits high uniformity, excellent insulating properties, and resistance to tensile strain, making it suitable for flexible field-effect transistors and various channel layers, including organics, oxides, and graphene (Moon et al., 2015).

Chemical Vapor Deposition

V3 has been employed in hot-filament chemical vapor deposition processes, demonstrating its utility in the rapid deposition of films at lower temperatures. This is facilitated by the initiation of polymerization through radical species reacting with V3 (Murthy et al., 2002).

Polymer Synthesis and Applications

Various polysiloxanes and copolymers have been synthesized using V3, demonstrating diverse applications like antifoaming agents and materials with variable surface tension. These polymers exhibit properties like hydrophobicity and potential for use in different industrial applications (Furukawa et al., 2001).

Thermomechanical Properties

The thermomechanical properties of pV3D3 have been studied via molecular dynamics simulations. This research provides insights into the stress-strain behavior, glass transition temperature, and thermal expansion coefficient of pV3D3, indicating its suitability as a dielectric insulator in soft electronics (Yang et al., 2018).

Safety And Hazards

The compound is classified under GHS07 for safety . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The compound is promising for use in the synthesis of dielectric materials and in the engineering of multilayer moisture permeation barriers . It is also used in the passivation of carbon surfaces with electronically insulating poly (V3D3) coatings .

properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si3
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Product Name

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

CAS RN

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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